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The crystal structure 60MU reveals the atomic-level details of how evebrutinib forms a covalent complex

with the human BTK kinase domain [1].

Structural Aspect  Description

Overall Complex Human BTK kinase domain (271 amino acids, chain A) bound to one evobrutinib
molecule (MZJ) and a chloride ion (CL) [1].

Experimental X-ray diffraction [1].

Method

Resolution 1.41 A (enables highly detailed atomic positioning) [1].

Covalent Bond Forms between the acrylamide warhead of evobrutinib and the sulfur (S) atom

of Cys481 in BTK's ATP-binding pocket [2] [3].

| Key Hydrogen Bonds | « Evobrutinib's aminopyrimidine core with the backbone amide of Met477 on
the hinge region. « The core with the backbone carbonyl of Glu475. « The 2-aminopyrimidine group with
the side chain hydroxyl of Thr474 ("gatekeeper" residue) [2]. | | Selectivity Pocket | The phenoxyphenyl
moiety of evobrutinib occupies a hydrophobic selectivity pocket, forming a hydrogen bond with Lys430 [2].
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Covalent Binding Mechanism

Evobrutinib is an "obligate covalent inhibitor." Its binding involves a two-step process:

¢ Reversible Binding: The inhibitor first non-covalently associates with the BTK active site, guided by
the specific hydrogen bonds and hydrophobic interactions detailed above.

¢ Covalent Bond Formation: The electrophilic acrylamide warhead of evobrutinib reacts with the
nucleophilic thiol group (-SH) of Cys481 to form an irreversible carbon-sulfur covalent bond [4] [3].
Computational studies on the related inhibitor ibrutinib suggest the reaction proceeds through direct
proton transfer and a rate-limiting tautomerization step [5].

Evobrutinib enters
BTK active site

1. Reversible Binding
- H-bonds to Met477, Glu475, Thr474
- Phenoxyphenyl occupies hydrophobic pocket

2. Warhead Alignment
Acrylamide positioned near Cys481

:

3. Covalent Bond Formation
Nucleophilic attack by Cys481 sulfur
on acrylamide carbon

Click to download full resolution via product page

Evobrutinib's covalent binding mechanism to BTK.
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Quantitative Binding Data

The high potency of evobrutinib is confirmed by quantitative biochemical assays.

Parameter Value Experimental Context

Crystallographic Resolution 1.41 A X-ray structure determination of 60MU [1].
Binding Affinity (Kd) 4.6-16 nM Direct measurement of binding constant [1].
Inhibitory Potency (IC50) 1.8 - 8600 nM Range from 12 different activity assays [1].

Experimental Protocols for Structural and Binding
Analysis

X-ray Crystallography (for 60MU structure determination)

This protocol outlines the key steps used to determine the structure of the BTK-evobrutinib complex [1].

¢ Protein Production: Express the human BTK kinase domain (residues 389-659) in Escherichia coli

and purify it.
¢ Crystallization: Co-crystallize the purified BTK protein with evobrutinib to form a stable complex.

e Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the resulting diffraction

patterns.
¢ Phasing and Model Building: Use molecular replacement (with PHASER software) to solve the

"phase problem." Build the atomic model of BTK and evobrutinib into the experimental electron
density map.

¢ Refinement: Iteratively refine the model against the diffraction data using a program like REFMAC to

achieve the final high-resolution structure (R-value work: 0.190) [1].

Covalent Docking (for in silico binding prediction)
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This computational protocol is used to predict and analyze how evebrutinib binds to BTK before an

experimental structure is available [2].

e System Preparation:

o Protein: Obtain the BTK structure (e.g., PDB: 3GEN). Add hydrogen atoms, optimize hydrogen
bonds, and assign protonation states. Manually adjust the side-chain rotamer of Cys481 to a
conformation favorable for covalent bond formation.

o Ligand: Draw the evobrutinib structure with its acrylamide warhead in a reactive electrophilic
form.

e Docking Calculation:

o Use a covalent docking module (e.g., within Flare software).

o Define Cys481 as the reactive nucleophilic residue.

o Select an accurate docking method (e.g., "Accurate but Slow" in Lead Finder) for better
conformational sampling.

e Pose Analysis:

o Prioritize docked poses based on the docking score (e.g., Lead Finder 'rank score’).

o Visually inspect key interactions: H-bonding with Met477 and Glu475, and the geometry
between the warhead and Cys481. Including key crystallographic water molecules in the
analysis can improve pose accuracy [2].

Research Applications and Tools

The 60MU structure is not only critical for understanding mechanism of action but also serves as a

foundational tool for advanced research applications.

¢ Probe Design for Live-Cell Imaging: The 60MU structure has been used to design fluorescent
probes based on the evobrutinib scaffold. Molecular docking helps position a fluorophore (like
BODIPY) so that it extends out to the solvent, allowing labeling of endogenous BTK in live cells
without fully inhibiting its enzymatic activity. This enables real-time study of BTK's location and
signaling dynamics [3].

o Selectivity Analysis: The structure explains evobrutinib's high selectivity. Key differences, such as
the H-bond to BTK's Thr474 (compared to a Met residue in the EGFR kinase at the equivalent
position), contribute to its low off-target activity against EGFR, potentially reducing side effects [4] [2]

[3].
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Live-cell imaging of BTK
(Preserved activity)

Reduced off-target effects
GOMU Structure)—b-—b[ (e.g., against EGFR) ]
\-—> Rational design of
new covalent inhibitors

Click to download full resolution via product page

Research applications of the 60MU BTK-evobrutinib structure.

Key Context for 60MU and Related Structures

PDB

D Description Role in Evobrutinib Development

60MU  Structure of human BTK in complex Definitive structure showing the covalent binding
with Evobrutinib [1]. mode and key interactions.

3GEN  Structure of BTK bound to a non- Served as the initial structural model and starting
covalent, competitive inhibitor (B43) point for the design of evobrutinib and its analogs.

2].

The structural insights from 60MU, combined with its well-characterized binding mechanism and
pharmacokinetic profile [6] [7], firmly support the ongoing clinical investigation of evobrutinib in

autoimmune diseases like multiple sclerosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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